Methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate
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Overview
Description
Methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group at the 5-position and a 3-chloro-5-fluorophenyl group at the 3-position of the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chloro and fluoro groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of alcohols from the ester group.
Scientific Research Applications
Methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s pharmacokinetic properties, such as absorption and metabolism.
Comparison with Similar Compounds
- Methyl 3-(3-chloro-5-fluorophenyl)-2-propenoate
- 3-chloro-5-fluorophenyl-1,2,3-triazolylacetamide-1,3,4-oxadiazole
- 3-chloro-5-fluorophenylboronic acid
Comparison: Methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological or material properties, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-6-9(3-11(7-14)15(18)20-2)10-4-12(16)8-13(17)5-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDLGGPBENZPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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